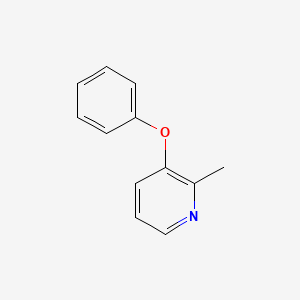

2-Methyl-3-phenoxypyridine

描述

Significance of Substituted Pyridines and Phenoxy Ether Moieties in Organic Chemistry

Substituted pyridines are a class of heterocyclic compounds that are ubiquitous in both nature and synthetic chemistry. mdpi.commdpi.com The pyridine (B92270) ring, an analogue of benzene (B151609) with one carbon atom replaced by nitrogen, imparts unique properties such as basicity, polarity, and the ability to engage in hydrogen bonding. mdpi.com These characteristics make pyridine derivatives essential scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials. mdpi.comresearchgate.net The position of substituents on the pyridine ring dramatically influences the molecule's physical and chemical properties, including its reactivity and biological activity. acs.org For instance, a methyl group at the 2-position, as seen in 2-Methyl-3-phenoxypyridine, can influence the molecule's steric hindrance and electronic density, which in turn affects its interaction with other molecules and catalytic sites. acs.org

Similarly, the phenoxy ether moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs. mdpi.com The ether linkage provides a degree of conformational flexibility, while the phenyl group can participate in crucial π–π stacking interactions with biological receptors. The presence of this group can significantly impact a molecule's pharmacological profile. Phenoxypyridine derivatives, which combine these two key moieties, have been explored for a range of biological activities, including their potential as pesticides and as antagonists for receptors like P2Y1. mdpi.commdpi.com

Academic Context and Research Landscape of this compound and Related Structural Analogues

Direct and extensive research specifically focused on this compound is limited in publicly accessible literature. However, its academic context can be understood by examining the research landscape of its close structural analogues. A significant body of work exists for phenoxypyridine derivatives with different substitution patterns, often investigated for their potential as c-Met kinase inhibitors in cancer therapy and as herbicides. nih.govresearchgate.net

The synthesis of the core phenoxypyridine structure typically involves cross-coupling reactions to form the carbon-oxygen bond between the pyridine and phenyl rings. Established methods like the Ullmann condensation and the Buchwald-Hartwig amination (for C-N bonds, but principles are adapted for C-O coupling) are common strategies. mdpi.com For instance, the Ullmann reaction uses a copper catalyst, often at high temperatures, to couple an aryl halide with an alcohol or phenol (B47542). mdpi.com

Overview of Advanced Research Directions and Challenges

The future research trajectory for this compound and its analogues is likely to be driven by the quest for new bioactive molecules and advanced materials.

Advanced Research Directions:

Medicinal Chemistry: A primary focus will be the synthesis and biological evaluation of libraries of this compound derivatives. By systematically modifying the substituents on both the pyridine and phenyl rings, researchers can explore structure-activity relationships (SAR) for various biological targets, such as kinases, G-protein coupled receptors, and enzymes implicated in disease. nih.gov

Agrochemicals: Building on the known herbicidal and insecticidal activity of some phenoxypyridine derivatives, further investigation into this compound analogues could lead to the discovery of new, more effective, and selective crop protection agents. mdpi.commdpi.com

Catalysis and Materials Science: The unique electronic properties of substituted pyridines make them valuable as ligands in organometallic chemistry and as building blocks for functional materials. Research could explore the use of this compound in the development of novel catalysts or luminescent materials. mdpi.com

Challenges:

Synthesis: A key challenge lies in the development of efficient and regioselective synthetic routes. The synthesis of polysubstituted pyridines can be complex, and achieving the desired substitution pattern on the this compound scaffold may require multi-step procedures and careful optimization of reaction conditions to avoid side products and achieve good yields. researchgate.net

Characterization: Thorough characterization of novel derivatives using techniques like NMR, IR, and mass spectrometry is crucial but can be challenging for complex heterocyclic systems. youtube.com

Lack of Focused Research: The primary obstacle to a deeper understanding of this compound is the current scarcity of dedicated research on this specific compound. Future progress will depend on new studies that specifically target its synthesis, properties, and potential applications.

Structure

3D Structure

属性

分子式 |

C12H11NO |

|---|---|

分子量 |

185.22 g/mol |

IUPAC 名称 |

2-methyl-3-phenoxypyridine |

InChI |

InChI=1S/C12H11NO/c1-10-12(8-5-9-13-10)14-11-6-3-2-4-7-11/h2-9H,1H3 |

InChI 键 |

SHYZVEGDXDJRCL-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C=CC=N1)OC2=CC=CC=C2 |

产品来源 |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to Pyridine (B92270) Derivatives with Methyl and Phenoxy Substituents

The creation of pyridine derivatives bearing both methyl and phenoxy substituents relies on robust and regioselective chemical transformations. Methodologies are broadly categorized into the initial formation of the core pyridine structure and the subsequent introduction of the required functional groups.

Approaches to 2-Methylpyridine (B31789) Scaffold Formation

The synthesis of the 2-methylpyridine unit is a critical first step in many synthetic pathways. This can be accomplished either by direct methylation of a pyridine ring or by constructing the heterocyclic ring from acyclic precursors in a manner that installs the methyl group at the desired C2 position.

Direct methylation of the pyridine ring offers a straightforward approach to the 2-methylpyridine scaffold. The primary challenge lies in controlling the regioselectivity of the reaction, as pyridine can potentially be functionalized at the C2, C3, or C4 positions. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, and the nitrogen atom strongly influences the reactivity of the ring carbons.

Several methods have been developed to achieve selective methylation at the α-position (C2). One notable strategy involves the use of a nickel-nickel oxide catalyst to facilitate the methylation of pyridine compounds in the vapor phase at elevated temperatures (250°C to 320°C). google.com This process utilizes organic compounds capable of generating methyl radicals, such as methanol, to selectively substitute a hydrogen atom at a position alpha to the heterocyclic nitrogen. google.com This regioselectivity is attributed to the directive effect of the heterocyclic nitrogen atom. google.com

Another approach employs Raney® nickel in conjunction with a high-boiling-point primary alcohol, like 1-octanol (B28484). This reaction, typically performed at reflux for extended periods, also shows high selectivity for α-methylation. mdpi.com A more recent development of this method utilizes a continuous flow setup, which allows for superheating a lower boiling point alcohol (e.g., 1-propanol) above its boiling point. This innovation provides a greener and more efficient protocol with shorter reaction times and simplified work-up procedures. For instance, 3-phenylpyridine has been successfully converted to 2-methyl-3-phenylpyridine using this flow chemistry method. mdpi.com

The regioselectivity of pyridine alkylation can also be directed by the aggregation state of organometallic reagents. For example, the use of alkyllithium reagents can be tuned to favor either C2 or C4 alkylation. Mechanistic studies suggest that dimeric clusters of the alkyllithium reagent preferentially attack the C2 position, whereas tetrameric clusters favor C4 attack. acs.org

Table 1: Comparison of α-Methylation Methodologies for Pyridine

| Method | Catalyst / Reagent | Conditions | Regioselectivity | Key Features |

| Vapor Phase Methylation | Nickel-Nickel Oxide | Vapor Phase, 250-320°C | Primarily α-position | Industrial applicability, high temperatures required. google.com |

| Batch Reaction | Raney® Nickel / 1-Octanol | Reflux (~200°C), 19+ hours | High for α-position | Long reaction times, high boiling point solvent needed. mdpi.com |

| Continuous Flow | Raney® Nickel / 1-Propanol (B7761284) | Column heated >180°C | High for α-position | Greener, faster, avoids laborious work-up. mdpi.com |

| Organometallic Alkylation | sec-Butyllithium / 1,1-diborylalkanes | THF/Toluene, 80°C | Favors C2-alkylation | Controlled by reagent aggregation state. acs.org |

Building the pyridine ring from acyclic precursors is a fundamental strategy that allows for the precise placement of substituents. Numerous named reactions and modern catalytic methods exist for this purpose.

A recently developed copper-catalyzed four-component domino cyclization provides a convenient route to unsymmetrical 2-methylpyridines. acs.orgnih.govacs.org This one-pot reaction combines acetyl ketones, ammonium salts (as the nitrogen source), and tertiary amines (as the C1 source) to construct the pyridine ring, forming two C-C and two C-N bonds in the process. acs.orgnih.gov

Another established industrial method for synthesizing 2-methylpyridine involves the gas-phase reaction of acetylene with ammonia (B1221849) over a heterogeneous catalyst at high temperatures (360-420°C). semanticscholar.org This process typically yields a mixture of 2- and 4-methylpyridines. semanticscholar.org The Chichibabin pyridine synthesis is a classic condensation reaction that can produce pyridines from aldehydes and ammonia, although it often suffers from moderate yields.

Metal-catalyzed [2+2+2] cycloadditions of nitriles with two alkyne molecules are also a powerful tool for constructing substituted pyridines. When acetonitrile (B52724) is used as the nitrile component, a 2-methylpyridine derivative is formed.

Table 2: Selected Cyclization Routes to 2-Methylpyridines

| Reaction Name / Type | Precursors | Catalyst / Conditions | Product |

| Copper-Catalyzed Domino Cyclization | Acetyl ketones, Ammonium salt, Tertiary amine | Cu(OTf)₂, One pot | Unsymmetrical 2-methylpyridines acs.orgnih.govacs.org |

| Gas-Phase Catalysis | Acetylene, Ammonia | Heterogeneous catalyst (e.g., CdO), 360-420°C | Mixture of 2- and 4-methylpyridines semanticscholar.org |

| Bönnemann Cyclization | 2x Acetylene, Acetonitrile | CoCp₂(cod) or heat/pressure | 2-Methylpyridine |

Introduction of the Phenoxy Moiety

Once the 2-methylpyridine scaffold is available (or a suitable precursor like 3-halo-2-methylpyridine), the phenoxy group can be introduced. This is typically achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a primary method for forming aryl ether bonds. In this reaction, a nucleophile (phenoxide) attacks an aromatic ring that is substituted with a good leaving group (typically a halide) and displaces it. wikipedia.org For this reaction to proceed on a pyridine ring, the ring must be "activated" by the electron-withdrawing nature of the ring nitrogen.

The mechanism involves the initial attack of the nucleophile on the carbon bearing the leaving group, which disrupts the ring's aromaticity and forms a negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The stability of this intermediate is key to the reaction's feasibility. The reaction is highly regioselective, with attack favored at the C2 and C4 positions because the resulting negative charge in the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. youtube.com

For the synthesis of 2-methyl-3-phenoxypyridine, the starting material would be a 2-methyl-3-halopyridine. The phenoxide anion, generated from phenol (B47542) and a base, acts as the nucleophile. The reaction rate is influenced by the nature of the leaving group, though not always in the same way as in aliphatic SN2 reactions. Kinetic studies on bromopyridines with phenoxide have been conducted to quantify these effects. acs.org The choice of solvent is also critical; polar aprotic solvents like DMSO or DMF are commonly used to facilitate the reaction.

Metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for the formation of C-O bonds, often under milder conditions than traditional SNAr reactions.

The Ullmann condensation is a classic copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol to form an aryl ether. organic-chemistry.org Traditional Ullmann reactions required harsh conditions, such as high temperatures (often >200°C) and stoichiometric amounts of copper. organic-chemistry.orgmdpi.com However, significant advancements have been made through the development of ligand-accelerated catalysis. The use of specific ligands, such as amino acids or oxalic diamides, allows the reaction to proceed under much milder conditions with lower catalyst loadings. researchgate.net The modern Ullmann-type reaction involves a catalytic cycle where a copper(I) species is believed to undergo oxidative addition to the aryl halide, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether. organic-chemistry.org

The Buchwald-Hartwig reaction , while most famous for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (C-O coupling). organic-chemistry.org This palladium-catalyzed method couples an aryl halide or triflate with an alcohol or phenol. The reaction requires a palladium precursor, a suitable phosphine (B1218219) ligand, and a base. wuxiapptec.com The choice of ligand is crucial and often dictates the scope and efficiency of the reaction. Bulky, electron-rich phosphine ligands are commonly employed. The catalytic cycle is thought to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the C-O bond and regenerate the Pd(0) catalyst. wuxiapptec.com This methodology has been applied to the functionalization of halopyridines, making it a viable route for synthesizing phenoxypyridine derivatives. rsc.orgresearchgate.netresearchgate.net

Table 3: Comparison of C-O Bond Formation Methodologies

| Method | Catalyst | Typical Substrates | Conditions | Key Features |

| Nucleophilic Aromatic Substitution (SNAr) | None (Base required) | Activated Aryl Halide, Phenol | Polar aprotic solvent (e.g., DMSO), heat | Relies on electronic activation of the ring. wikipedia.orglibretexts.org |

| Ullmann Condensation | Copper (CuI, Cu₂O, etc.) + Ligand | Aryl Halide, Phenol | Base (e.g., Cs₂CO₃), 80-130°C | Ligand development has enabled milder conditions. organic-chemistry.orgmdpi.comresearchgate.net |

| Buchwald-Hartwig C-O Coupling | Palladium + Phosphine Ligand | Aryl Halide/Triflate, Phenol | Base (e.g., NaOtBu, K₃PO₄) | High functional group tolerance, versatile ligand choice. organic-chemistry.orgwuxiapptec.com |

Multi-Component Reactions for Integrated Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and operational simplicity, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govbeilstein-journals.orgnih.govmdpi.com While a specific MCR for the direct, one-pot synthesis of this compound is not prominently documented, the principles of MCRs are widely applied to the synthesis of the core heterocyclic structures. For instance, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established MCR for producing imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov Such strategies, which combine aldehydes, isocyanides, and aminopyridines, highlight the power of MCRs to rapidly generate diverse heterocyclic libraries. beilstein-journals.org The development of a novel MCR could potentially streamline the synthesis of this compound by integrating the formation of the substituted pyridine ring and the installation of the phenoxy group in a convergent manner.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the use of advanced techniques that improve efficiency, safety, and environmental sustainability. These approaches are central to the production and derivatization of this compound.

Continuous Flow Synthesis Protocols

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, shorter reaction times, and scalability. researchgate.netnih.govflinders.edu.au A notable application relevant to the synthesis of this compound is the α-methylation of pyridines. Researchers have developed a continuous flow process for the synthesis of various 2-methylpyridines using a simplified bench-top setup. researchgate.netnih.gov In this protocol, a solution of the pyridine substrate in a low-boiling-point alcohol, such as 1-propanol, is passed through a heated stainless steel column packed with a Raney® nickel catalyst. nih.gov This method provides α-methylated pyridines with high selectivity and in good yields, representing a greener alternative to conventional batch methods. researchgate.net The ability to superheat solvents above their boiling points in a controlled manner is a key benefit of this technique. nih.gov

Below is a summary of representative 2-methylpyridines synthesized using this continuous flow method, which could be adapted for precursors to this compound.

| Entry | Starting Pyridine | Product | Crude Yield (%) |

| 1 | Pyridine | 2-Methylpyridine | 78 |

| 2 | 4-tert-Butylpyridine | 2-Methyl-4-tert-butylpyridine | 81 |

| 3 | 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | 75 |

| 4 | 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | 67 |

| 5 | 3,5-Dimethylpyridine | 2,5-Dimethylpyridine | 85 |

| This data is representative of the general continuous flow procedure for α-methylation of pyridines. nih.gov |

Microwave-Assisted Synthesis under Solvent-Free Conditions

Microwave-assisted synthesis, particularly under solvent-free conditions, is a cornerstone of green chemistry, offering accelerated reaction times, enhanced yields, and reduced environmental impact. nih.govcem.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to different selectivity compared to conventional heating. nih.gov While a specific protocol for this compound is not detailed, the methodology has been successfully applied to a wide range of heterocyclic compounds. For example, the synthesis of imidazo[1,2-a]pyridines has been achieved by reacting phenacyl bromide and 2-aminopyridine in the presence of an ionic liquid catalyst under microwave irradiation for just 30 seconds. Similarly, the formation of imidazole and pyrazole derivatives through epoxide ring-opening has been demonstrated under solvent-free, microwave-assisted conditions, with reactions completing in one minute at 120 °C. nih.gov These examples underscore the potential of this technology for the efficient and environmentally benign synthesis of the this compound scaffold.

Catalytic Strategies for C-H Functionalization and Derivatization

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the modification of chemical structures without the need for pre-functionalized starting materials. This approach is particularly relevant for the derivatization of the this compound core.

A significant advancement in the functionalization of phenoxypyridines is the palladium-catalyzed direct ortho aroylation. acs.orgfigshare.com This reaction introduces an aryl ketone group selectively at the ortho position of the phenoxy ring, directed by the pyridine nitrogen. The process utilizes palladium(II) acetate as the catalyst and tert-butyl hydroperoxide (TBHP) as the oxidant. acs.org Researchers have optimized this reaction by examining various parameters to achieve high yields of the desired ortho-aroylated products. acs.org

The table below summarizes the optimization for the direct ortho aroylation of 2-phenoxypyridine with benzaldehyde.

| Entry | Oxidant | Solvent | Yield (%) |

| 1 | TBHP | Chlorobenzene | 87 |

| 2 | DDQ | Chlorobenzene | 25 |

| 3 | PhI(OAc)2 | Chlorobenzene | 45 |

| 4 | TBHP | Toluene | 75 |

| 5 | TBHP | Dioxane | 68 |

| 6 | TBHP | Acetonitrile | 52 |

| Reaction conditions: 2-phenoxypyridine, benzaldehyde, Pd(OAc)2, oxidant, solvent at 120 °C for 24h. acs.org |

The proposed mechanism involves the formation of a palladium(II) complex with the 2-phenoxypyridine, followed by a redox process involving an aroyl radical generated from the aldehyde and TBHP. acs.org This methodology provides a direct route to functionalized phenoxypyridines, which can serve as precursors for more complex molecules. acs.orgfigshare.com

Copper-catalyzed reactions offer a cost-effective and versatile alternative for C-H functionalization. While palladium is often used, copper catalysts have shown significant promise in various transformations, including methylation reactions. beilstein-journals.orgnih.gov For instance, copper catalysis has been employed for the methylative difunctionalization of alkenes, using peroxides like dicumyl peroxide (DCP) or di-tert-butyl peroxide (DTBP) as the methyl source. nih.gov The reaction mechanism can proceed through a radical-cation crossover or a radical addition pathway depending on the specific transformation. nih.gov

In the context of heterocyclic systems, a magnetic copper-based metal-organic framework (Cu-MOF) has been developed for the C3-methylation of imidazo[1,2-a]pyridines. nih.gov This protocol uses dimethyl sulfoxide (DMSO) as both the solvent and the methyl source. The reaction is believed to initiate with a single electron transfer (SET) facilitated by the copper catalyst, leading to the activation of the C-H bond and subsequent methylation. nih.gov These copper-catalyzed methodologies represent a promising avenue for the direct methylation and further derivatization of the this compound scaffold.

Iron-Catalyzed Methylation Reactions

While the direct iron-catalyzed methylation of 3-phenoxypyridine to yield this compound is not extensively documented in readily available scientific literature, the principles of iron-catalyzed methylation have been established for a variety of other organic substrates, offering a potential pathway for this transformation. A prominent strategy in this area is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes methanol as an abundant, sustainable, and relatively safe C1 source for methylation. acs.orgcardiff.ac.uk

This approach typically employs a Knölker-type (cyclopentadienone)iron carbonyl complex as a catalyst. acs.orgcardiff.ac.uk The general catalytic cycle is initiated by the activation of the iron precatalyst, often facilitated by an additive like trimethylamine N-oxide, which promotes the dissociation of a carbonyl ligand. The active iron complex then abstracts a hydrogen atom from methanol, in the presence of a base, to generate a transient formaldehyde intermediate. This highly reactive intermediate is the key methylating agent. The substrate, in this theoretical application 3-phenoxypyridine, would then react with the in situ-generated formaldehyde. The final step involves the reduction of the resulting intermediate by an iron-hydride species, which is also formed during the catalytic cycle, to yield the methylated product and regenerate the active iron catalyst. acs.orgcardiff.ac.uk

This methodology has proven effective for the methylation of a diverse range of compounds including ketones, indoles, oxindoles, amines, and sulfonamides, often resulting in high yields. acs.orgcardiff.ac.uk For instance, in the methylation of ketones, the reaction proceeds through an initial aldol-type reaction with the formaldehyde intermediate, followed by dehydration and subsequent reduction. acs.org The reaction conditions, such as the choice of base, solvent, and temperature, are critical for optimizing the reaction's efficiency. acs.org

Table 1: Key Components and Their Roles in a Representative Iron-Catalyzed "Borrowing Hydrogen" Methylation System

| Component | Function | Reference |

| Iron Precatalyst (e.g., Knölker-type complex) | Forms the active catalytic species for hydrogen transfer. | acs.orgcardiff.ac.uk |

| Methanol | Serves as the source of the methyl group (C1 building block). | acs.orgcardiff.ac.uk |

| Base (e.g., K₂CO₃, KOt-Bu) | Facilitates the dehydrogenation of methanol and subsequent reaction steps. | acs.org |

| Activator (e.g., Trimethylamine N-oxide) | Promotes the formation of the active catalyst from the precatalyst. | acs.org |

Mechanistic Investigations of Key Synthetic Transformations

Proposed Radical Pathways in Methylation Reactions

In the context of C-H functionalization of pyridines, which is necessary for the methylation of 3-phenoxypyridine at the C2 position, radical pathways are significant proposed mechanisms, particularly when using certain types of catalysts or reaction conditions. While not always the primary pathway in "borrowing hydrogen" methods, other iron-catalyzed systems for C-H functionalization can operate through radical intermediates.

For example, some iron-catalyzed C-H activation reactions are understood to involve metalloradical species. nih.gov In such a mechanism, the iron catalyst could activate a methyl source to generate a methyl radical. This highly reactive radical could then attack the electron-deficient pyridine ring. For pyridine and its derivatives, electrophilic attack is generally disfavored, but radical attack can occur, often with a preference for the ortho (C2) and para (C4) positions. The phenoxy group at the 3-position would further influence the regioselectivity of this radical addition. Following the addition of the methyl radical to the pyridine ring, a subsequent oxidation step would be required to rearomatize the ring and yield the final this compound product. The involvement of radical inhibitors like TEMPO in related reactions can be used experimentally to provide evidence for or against a radical-mediated pathway.

Role of Intermediates in Catalytic Cycles (e.g., Palladium Intermediates)

While the focus is on iron catalysis, the synthesis of substituted pyridines is a field where palladium catalysis is extensively studied, and the mechanistic principles, particularly the nature of key intermediates, are well-understood. These principles can provide a framework for understanding related transition-metal-catalyzed processes.

In palladium-catalyzed cross-coupling reactions for pyridine functionalization, a typical catalytic cycle involves several key intermediates. The cycle generally begins with the oxidative addition of a halopyridine (e.g., 2-chloro-3-phenoxypyridine) to a Pd(0) complex, forming a Pd(II) intermediate. acs.org In this intermediate, the pyridine substrate is directly bonded to the palladium center. rsc.orgnih.gov

The next step is typically transmetalation, where a methyl group from an organometallic reagent (e.g., a methylboronic acid or methylstannane) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate bearing both the pyridine and methyl ligands. The final step is reductive elimination, where the C-C bond is formed between the pyridine ring and the methyl group, yielding the this compound product and regenerating the active Pd(0) catalyst. rsc.org The stability and reactivity of these palladium-pyridine intermediates are influenced by factors such as the ligands on the palladium and the electronic properties of the pyridine substrate. nih.gov

Palladium catalysis can also be used for direct C-H activation, where a C-H bond on the pyridine ring is broken in the formation of the initial organopalladium intermediate, often with the assistance of a directing group. acs.org This forms a palladacycle, a stable cyclic intermediate, which then proceeds through the catalytic cycle. rsc.org

Examination of Rearrangement Mechanisms (e.g., Ladenburg Rearrangement)

An alternative historical approach to the synthesis of 2-alkylpyridines involves the Ladenburg rearrangement. canterbury.ac.nzdrugfuture.comjergym.cz This reaction involves the thermal rearrangement of an N-alkylpyridinium halide. In a hypothetical synthesis of this compound via this route, 3-phenoxypyridine would first be N-methylated using a reagent like methyl iodide to form N-methyl-3-phenoxypyridinium iodide.

Upon heating, this pyridinium salt can undergo rearrangement to yield a mixture of alkylpyridines. canterbury.ac.nzdrugfuture.com The alkyl group migrates from the nitrogen atom to a carbon atom on the pyridine ring, preferentially to the ortho (C2) and para (C4) positions. canterbury.ac.nz In the case of N-methyl-3-phenoxypyridinium iodide, this would be expected to produce a mixture of this compound and 4-Methyl-3-phenoxypyridine.

The mechanism of the Ladenburg rearrangement has been a subject of study, with evidence suggesting it can be intermolecular. canterbury.ac.nz One proposed pathway involves the dissociation of the pyridinium halide into the pyridine and the alkyl halide, followed by a Friedel-Crafts-type alkylation of the pyridine ring. Another possibility is the involvement of free radical intermediates. canterbury.ac.nz The reaction typically requires high temperatures to proceed. nih.gov

Advanced Spectroscopic and Crystallographic Characterization in Research

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction for Unambiguous Structure Elucidation

To perform this analysis, a suitable single crystal of 2-Methyl-3-phenoxypyridine would be grown and irradiated with a focused beam of X-rays. The resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of individual atoms can be resolved. This would confirm the connectivity of the 2-methylpyridine (B31789) and phenoxy groups and provide precise measurements of all intramolecular distances and angles.

Hypothetical Data Table: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₁NO |

| Formula Weight | 185.22 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å |

| α = ? °, β = ? °, γ = ? ° | |

| Volume | Data not available |

| Z (molecules/unit cell) | Data not available |

| Calculated Density | Data not available |

Analysis of Crystal Packing and Intermolecular Interactions (Hirshfeld Surface Analysis)

Beyond the individual molecule, X-ray diffraction data allows for a detailed investigation of how molecules are arranged within the crystal lattice. Hirshfeld surface analysis is a computational method used to visualize and quantify the various intermolecular interactions, such as hydrogen bonds and van der Waals forces, that govern the crystal packing. This analysis would reveal the key interactions responsible for the solid-state assembly of this compound.

Conformational Analysis in the Crystalline State

The solid-state structure reveals the preferred conformation of the molecule in the crystalline environment. For this compound, a key conformational feature would be the torsion angle between the pyridine (B92270) ring and the phenoxy group. This information is crucial for understanding the molecule's shape and how it might interact with biological targets or other molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

NMR spectroscopy is the most powerful tool for determining the structure of molecules in solution. A suite of NMR experiments would be required to fully characterize this compound, confirming its structure and providing insights into its solution-state conformation.

High-Resolution ¹H and ¹³C NMR for Molecular Fingerprinting

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra serve as a molecular fingerprint. The ¹H NMR spectrum would show distinct signals for each unique proton in the molecule, with their chemical shifts, integration (number of protons), and splitting patterns (coupling to neighboring protons) providing a wealth of structural information. The ¹³C NMR spectrum would similarly show a signal for each unique carbon atom, confirming the carbon skeleton of the molecule.

Hypothetical Data Table: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-CH₃ | Data not available | Data not available |

| Pyridine-H4 | Data not available | Data not available |

| Pyridine-H5 | Data not available | Data not available |

| Pyridine-H6 | Data not available | Data not available |

| Phenoxy-H | Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the ¹H and ¹³C spectra and determining the precise connectivity of the molecule.

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace out the spin systems within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for establishing the connectivity between the pyridine and phenoxy fragments through the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, providing valuable information about the solution-state conformation and the relative orientation of the two aromatic rings.

Solid-State NMR (CP/MAS NMR) for Crystalline Environment Characterization

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy, particularly utilizing Cross-Polarization/Magic-Angle Spinning (CP/MAS), is a powerful, non-destructive technique for elucidating the structure of materials in the crystalline state. rsc.org This method provides detailed information about the local chemical environment of specific nuclei (e.g., ¹³C, ¹⁵N) within a solid lattice, which is often inaccessible by solution-state NMR. For this compound, CP/MAS NMR would be instrumental in characterizing its crystalline form, identifying potential polymorphism, and understanding intermolecular interactions that dictate crystal packing.

While specific CP/MAS NMR data for this compound is not extensively detailed in current literature, the application of this technique to related pyridine-containing compounds highlights its potential. For instance, studies on metal complexes with methylpyridine ligands have successfully used ¹³C and ¹⁵N CP/MAS NMR to probe the coordination environment and differentiate between molecules of a substance that are directly coordinated to a metal center versus those present as non-coordinating solvents within the crystal structure. rsc.org The ¹⁵N chemical shifts are particularly sensitive to the environment of the nitrogen atom. rsc.org

For this compound, ¹³C CP/MAS NMR would resolve distinct signals for each carbon atom in the molecule, with chemical shifts influenced by the crystalline environment. This can reveal the number of crystallographically inequivalent molecules in the unit cell. Furthermore, natural abundance ¹⁵N CP/MAS NMR could precisely characterize the environment of the pyridine nitrogen atom, providing insights into its involvement in hydrogen bonding or other intermolecular interactions within the crystal. rsc.org The combination of high magnetic fields and fast MAS rates can significantly improve spectral resolution, which is especially beneficial for quadrupolar nuclei like ¹⁴N (though ¹⁵N is more commonly used for high-resolution studies despite its low natural abundance) and for resolving proton signals in densely packed structures. ethz.ch

Vibrational Spectroscopy

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. mdpi.com Techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary methods used to identify functional groups and analyze molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. mdpi.com The resulting spectrum reveals the presence of specific functional groups, making it an essential tool for structural confirmation. The FT-IR spectrum of this compound is expected to show a series of characteristic absorption bands corresponding to its constituent parts: the methyl-substituted pyridine ring and the phenoxy group.

Based on analyses of structurally similar compounds like methyl-nitropyridines and other pyridine derivatives, the key vibrational modes for this compound can be predicted. nih.govnih.govresearchgate.net

Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of C-H bonds on the pyridine and phenyl rings. |

| Aliphatic C-H Stretch | 2980 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group. |

| C=C / C=N Ring Stretch | 1600 - 1450 | In-plane stretching vibrations characteristic of the aromatic pyridine and phenyl rings. |

| C-H Bending | 1470 - 1370 | Asymmetric and symmetric bending (scissoring) vibrations of the methyl group. |

| Aryl Ether C-O-C Stretch | 1270 - 1200 (asymmetric) 1050 - 1000 (symmetric) | Asymmetric and symmetric stretching of the C-O-C ether linkage connecting the two rings. |

These assignments are made by comparing the expected frequencies with those observed in related molecules, providing a reliable method for functional group identification. nih.govresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. It detects vibrational modes that involve a change in the polarizability of the molecule. Often, vibrations that are weak in an IR spectrum are strong in a Raman spectrum, and vice versa. This is particularly true for symmetric vibrations and vibrations of non-polar bonds.

For this compound, Raman spectroscopy would be particularly useful for analyzing the vibrations of the aromatic ring systems and the C-O-C bridge. The analysis of Raman spectra of related substituted pyridines serves as a strong basis for assigning the vibrational modes. nih.govnih.gov

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Often a strong band in the Raman spectrum of aromatic compounds. |

| Ring Breathing Modes | 1050 - 990 | Symmetric stretching and contraction of the entire aromatic ring, typically strong in Raman spectra. |

| Methyl Group C-H Stretch | 2980 - 2850 | Symmetric and asymmetric C-H stretches of the methyl group. |

The combination of FT-IR and Raman data allows for a comprehensive assignment of the fundamental vibrational modes of the molecule, confirming its structural integrity. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides critical information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the m/z of an ion with very high accuracy. This allows for the determination of a molecule's elemental composition from its exact mass. nih.gov For this compound (molecular formula C₁₂H₁₁NO), HRMS can confirm the molecular formula by measuring the mass of its molecular ion to within a few parts per million (ppm) of the theoretical value.

The theoretical monoisotopic mass of the neutral molecule is 185.084064 Da. In ESI, it is typically observed as the protonated molecule, [M+H]⁺.

Theoretical Exact Mass for HRMS Confirmation

| Ion | Molecular Formula | Theoretical m/z |

|---|

An experimental HRMS measurement matching this theoretical value with high accuracy would provide unambiguous confirmation of the elemental composition of this compound. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar or fragile molecules, as it typically produces intact protonated molecules [M+H]⁺ with minimal fragmentation in the source. researchgate.net By inducing fragmentation within the mass spectrometer (tandem mass spectrometry or MS/MS), the fragmentation patterns can be studied to elucidate the molecular structure.

The fragmentation of this compound can be predicted based on studies of highly analogous compounds, such as 3-phenoxy imidazo[1,2-a]pyridines. nih.gov For these related structures, the most characteristic fragmentation pathway is the homolytic cleavage of the C-O bond of the phenoxy group. nih.gov

Proposed ESI-MS Fragmentation Pathways for this compound

| Ion | Proposed Structure | Theoretical m/z | Fragmentation Pathway |

|---|---|---|---|

| [M+H]⁺ | Protonated this compound | 186.09 | Parent Ion |

| [M+H - C₆H₅O•]⁺ | 3-hydroxy-2-methylpyridinium | 94.06 | Loss of a phenoxy radical (•OC₆H₅) via cleavage of the aryl ether C-O bond. This is a characteristic fragmentation. nih.gov |

The analysis of these fragmentation pathways provides robust structural confirmation, with the loss of the phenoxy radical being a key diagnostic marker for this class of compounds. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. In this compound, the principal chromophores are the pyridine ring and the phenyl group, which are linked by an oxygen atom.

The UV-Vis spectrum of this compound is expected to be characterized by absorption bands arising from π → π* and n → π* electronic transitions associated with its aromatic rings and the non-bonding electrons of the oxygen and nitrogen atoms.

Detailed Research Findings

Detailed experimental UV-Vis spectroscopic data for this compound is not extensively reported in publicly available literature. However, the expected electronic transitions can be inferred from the analysis of its constituent chromophores: the pyridine ring, the phenoxy group, and the methyl substituent.

The pyridine moiety, an aromatic heterocycle, exhibits characteristic π → π* transitions. These transitions, which are typically of high intensity (large molar absorptivity, ε), correspond to the excitation of electrons from bonding π orbitals to antibonding π* orbitals. For pyridine itself, these transitions are observed around 200 nm and 250 nm. The presence of substituents on the pyridine ring can cause a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift), and can also affect the intensity of the absorption.

The phenoxy group (-O-Ph) also contains a phenyl ring, which is another significant chromophore. Benzene (B151609), the parent compound of the phenyl group, displays π → π* transitions at approximately 184 nm, 204 nm, and a weaker, vibrationally-structured band around 254 nm. When the phenyl group is part of a larger molecule like this compound, these transitions can be modified.

Furthermore, the nitrogen atom in the pyridine ring and the oxygen atom of the ether linkage possess non-bonding electrons (n electrons). These electrons can be excited to an antibonding π* orbital, resulting in n → π* transitions. These transitions are generally of much lower intensity (small ε value) compared to π → π* transitions and often appear as a shoulder on the main absorption band or as a separate weak band at a longer wavelength. researchgate.netlibretexts.org

The methyl group (-CH3) attached to the pyridine ring is an auxochrome. While it does not absorb UV radiation itself, its presence can influence the absorption of the chromophores. As an electron-donating group, it can cause a slight red shift in the π → π* transitions of the pyridine ring.

Considering the combined electronic effects of the pyridine ring, the phenoxy group, and the methyl substituent, the UV-Vis spectrum of this compound is anticipated to show complex absorption bands in the UV region, likely with maxima corresponding to the π → π* transitions of the conjugated system formed by the two aromatic rings. The n → π* transitions are also expected but may be less prominent.

Data on Electronic Transitions of Relevant Chromophores

To provide context for the expected absorptions of this compound, the following table summarizes the typical UV-Vis absorption data for its constituent chromophoric systems.

| Chromophore | Transition | Typical λmax (nm) | Typical ε (L·mol⁻¹·cm⁻¹) |

| Benzene | π → π | 204 | 7,900 |

| π → π | 254 | 200 | |

| Pyridine | π → π | 195 | 7,500 |

| n → π | 270 | 450 | |

| Phenol (B47542) | π → π | 210 | 6,200 |

| π → π | 270 | 1,450 |

This table presents generalized data for the fundamental chromophores and should be considered as a reference for the potential absorption regions of this compound.

The conjugation between the pyridine and phenyl rings through the oxygen bridge in this compound would likely lead to a red shift of these absorption bands compared to the individual chromophores. The exact λmax and molar absorptivity values would need to be determined experimentally.

Absence of Published Computational Data for this compound Prevents Detailed Theoretical Analysis

The initial objective was to construct a detailed article outlining the computational analysis of this compound, structured around its ground state geometry, frontier molecular orbitals, molecular electrostatic potential, atomic charge distribution, and predicted spectroscopic parameters. However, the absence of published research directly investigating this compound means that essential data points for such an analysis are not available in the public domain.

While computational studies on various other pyridine derivatives exist, these findings are not directly transferable to this compound. The specific placement of the methyl and phenoxy groups at the 2 and 3 positions of the pyridine ring, respectively, will uniquely influence the molecule's stereoelectronic properties. Therefore, extrapolating data from other analogs would not provide the scientifically accurate and specific information required for the intended article.

Consequently, without foundational data from dedicated theoretical studies on this compound, it is not possible to generate the comprehensive and data-driven article as per the requested detailed outline. The scientific community has yet to publish research that would provide the necessary inputs for:

Geometry Optimization and Energy Minimization: Specific bond lengths, bond angles, and dihedral angles defining the lowest energy conformation.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the highest occupied and lowest unoccupied molecular orbitals and the resulting energy gap.

Molecular Electrostatic Potential (MEP) Mapping: A visual representation of the charge distribution and reactive sites.

Atomic Charge Distribution: The partial charges on each atom within the molecule.

Predicted Spectroscopic Parameters: Theoretical NMR, IR, and UV-Vis spectra based on the optimized geometry.

Future computational research may address this knowledge gap, but at present, the specific theoretical and computational characteristics of this compound remain uncharacterized in the scientific literature.

Based on a thorough review of available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that strictly adheres to the requested computational and theoretical modeling outline.

The public scientific record does not appear to contain specific studies on "this compound" covering the following mandated topics:

Electronic Spectroscopy Simulations

Ab Initio Molecular Dynamics for Dynamic Properties

Molecular Dynamics (MD) Simulations for Conformational and Dynamic Analysis

Conformational Preferences and Flexibility Studies

Analysis of Intramolecular Torsional Angles

Solvation Effects and Solvent Interactions

Free Energy Landscape Analysis for Conformational Transitions

While extensive research exists on these computational methods for a wide range of other molecules, including various pyridine derivatives, the specific application of these advanced modeling techniques to this compound is not documented in accessible sources. Therefore, generating a scientifically accurate and informative article that adheres strictly to the provided outline and focuses solely on this compound cannot be accomplished at this time.

Computational Chemistry and Theoretical Modeling Studies

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) methodologies aim to establish a mathematical correlation between the structural features of a molecule and its physicochemical or biological properties. nih.govmdpi.com For a compound such as 2-Methyl-3-phenoxypyridine, QSPR can be employed to predict a wide range of characteristics, from lipophilicity and solubility to potential biological activities, without the need for synthesis and physical testing. derpharmachemica.com The fundamental principle is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. researchgate.net

The development of a QSPR model is a systematic process that begins with a dataset of molecules for which the property of interest has been experimentally measured. For pyridine (B92270) derivatives, this could involve properties like boiling point, vapor pressure, or a specific biological endpoint such as receptor binding affinity. A mathematical model, often a regression equation, is then constructed to relate the calculated molecular descriptors (the independent variables) to the experimental property (the dependent variable). derpharmachemica.com

The quality and predictive power of the resulting model are assessed using various statistical metrics. A robust model will show a high correlation between the predicted and observed values for the compounds in the training set. For instance, a linear 2D-QSAR model developed for a series of compounds might yield a high squared correlation coefficient (R²) of 0.87, indicating that the model explains a significant portion of the variance in the data. researchgate.net The ultimate goal is to create a statistically significant model that can accurately forecast the properties of new, untested compounds like this compound. nih.gov

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. wiley.com For this compound, thousands of descriptors can be calculated using specialized software like DRAGON or PaDEL-Descriptor. mdpi.com These descriptors fall into several categories, each capturing distinct structural information. The selection of the most relevant descriptors is a critical step in building a predictive QSPR model.

Topological Descriptors: These are derived from the 2D representation of the molecule (the molecular graph). They describe aspects like molecular size, shape, and branching. Examples include connectivity indices and autocorrelation descriptors, which encode how atoms are connected within the molecule. researchpublish.com

Electronic Descriptors: These relate to the electronic structure of the molecule and are crucial for modeling interactions governed by electrostatic forces. Examples include the energy of the lowest unoccupied molecular orbital (ELUMO), partial charges on atoms, and the topological polar surface area (PSA). researchgate.net

Steric Descriptors: These descriptors quantify the three-dimensional shape and bulk of the molecule. They are important for modeling interactions where molecular fit is critical, such as binding to a receptor pocket. Molar refractivity (MR) is a common steric descriptor that relates to molecular volume and polarizability. researchgate.net

A representative set of molecular descriptors that could be calculated for this compound is presented in the table below.

| Descriptor Class | Descriptor Name | Description |

|---|---|---|

| Topological | Wiener Index (W) | Sum of the lengths of the shortest paths between all pairs of non-hydrogen atoms. |

| Topological | Zagreb Indices (M1, M2) | Calculated from the degrees of vertices (atoms) in the molecular graph. |

| Topological | Geary Autocorrelation (GATS) | Encodes the distribution of atomic properties (like electronegativity) across the topological structure. researchpublish.com |

| Electronic | Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule; predicts drug transport properties. researchgate.net |

| Electronic | EHOMO / ELUMO | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals, related to reactivity. researchgate.net |

| Electronic | Atomic Partial Charges | Calculated charges on individual atoms, crucial for electrostatic interactions. |

| Steric | Molar Refractivity (MR) | A measure of the total polarizability of a mole of a substance, related to volume and London dispersion forces. researchgate.net |

| Steric | Asphericity | A measure of the deviation of the molecular shape from a perfect sphere. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity, critical for pharmacokinetic predictions. derpharmachemica.com |

Machine learning (ML) algorithms are essential for developing sophisticated QSPR models, particularly when the relationship between molecular structure and property is complex and non-linear. nih.gov These algorithms can identify subtle patterns within large datasets of chemical structures and their associated properties. rsc.org A variety of ML methods are commonly applied in QSPR studies. elsevierpure.com

For a compound like this compound, ML models could be trained on a dataset of similar heterocyclic compounds to predict its properties. Common algorithms include:

Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (property).

Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. researchgate.net

Artificial Neural Networks (ANN): A non-linear modeling tool inspired by the structure of the human brain. ANNs are capable of modeling highly complex relationships and often show excellent predictive performance. researchgate.netnih.gov

Support Vector Machines (SVM): A supervised learning algorithm that finds an optimal hyperplane to separate data points or to perform regression.

The choice of algorithm depends on the nature of the dataset and the complexity of the underlying structure-property relationship.

A QSPR model's credibility hinges on rigorous validation to ensure its robustness and predictive power. researchgate.net Validation is a multi-step process that assesses the model's performance on data not used during its development. Key validation strategies include:

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to assess the model's stability and robustness. The cross-validated squared correlation coefficient (Q²) is a common metric; a high Q² value (e.g., > 0.6) suggests a robust model. researchgate.net

External Validation: The model's predictive ability is tested on an independent set of molecules (the test or external set) that were not used in model training. The predictive squared correlation coefficient (R²pred) is calculated for this set, with a value > 0.6 generally considered indicative of good predictive power. researchgate.net

Equally important is the definition of the model's Applicability Domain (AD) . nih.gov The AD is the region of chemical space, defined by the training set descriptors, within which the model can make reliable predictions. mdpi.comresearchgate.net A prediction for a new compound, such as this compound, is considered reliable only if the compound falls within the model's AD. researchgate.net Defining the AD prevents the use of the model for compounds that are too dissimilar from the training set, for which predictions would be unreliable extrapolations. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For studying complex chemical processes, such as an inhibitor binding to an enzyme or a chemical reaction in solution, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods provide a powerful computational framework. kit.edu This approach combines the accuracy of quantum mechanics (QM) for the chemically active region with the computational efficiency of molecular mechanics (MM) for the surrounding environment.

In a QM/MM simulation involving this compound interacting with a biological target (e.g., an enzyme), the system would be partitioned into two regions:

The QM Region: This would include this compound and the key amino acid residues of the enzyme's active site that interact directly with it. This region is treated with a high-level QM method (like Density Functional Theory, DFT) to accurately describe electronic effects, bond breaking/formation, and charge transfer.

The MM Region: This comprises the rest of the protein, solvent molecules (water), and any ions. This larger part of the system is described using a classical MM force field, which is computationally much faster.

This hybrid approach allows for the simulation of chemical events in a complex biological environment with a balance of accuracy and computational feasibility. kit.edu QM/MM simulations can elucidate detailed reaction mechanisms, calculate activation energy barriers, and provide a dynamic picture of how a molecule like this compound interacts with its biological target, offering insights that are often inaccessible through purely experimental means. nih.gov

Role in Advanced Chemical Research and Materials Science

Applications as a Ligand in Coordination Chemistry

In coordination chemistry, pyridine (B92270) and its derivatives are fundamental ligands for a wide array of transition metals. The electronic properties of the pyridine ring can be finely tuned by the introduction of substituents, which in turn influences the characteristics of the resulting metal complexes.

While specific research on 2-Methyl-3-phenoxypyridine as a ligand is emerging, the behavior of related substituted pyridines provides a strong indication of its coordination capabilities. Pyridine derivatives are well-known to form stable complexes with a variety of transition metals, including iridium(III), gold(III), palladium(II), and copper(I).

Iridium(III) Complexes: Iridium(III) complexes containing substituted 2-phenylpyridine (B120327) ligands are extensively studied for their applications in organic light-emitting diodes (OLEDs) and as photocatalysts. The synthesis of these complexes often involves the reaction of an iridium(III) precursor, such as IrCl₃·xH₂O, with the respective cyclometalating and ancillary ligands. mdpi.comnih.gov The electronic properties of the resulting complexes, including their emission spectra, can be tuned by modifying the substituents on the pyridine ring. chemrxiv.org

Gold(III) Complexes: Gold(III) complexes with 2-substituted pyridines have been investigated for their potential as anticancer agents. nih.gov The synthesis of these complexes can be achieved through various methods, including transmetalation from mercury(II) or palladium(II) precursors. nih.gov The nature of the substituent on the pyridine ring plays a crucial role in the stability and biological activity of the gold(III) complex.

Palladium(II) Complexes: Palladium(II) complexes with pyridine-based ligands are widely used as catalysts in cross-coupling reactions. The synthesis typically involves the reaction of a palladium(II) salt, such as PdCl₂, with the pyridine ligand. nih.govbiointerfaceresearch.comarabjchem.org The steric and electronic effects of the substituents on the pyridine ring can significantly impact the catalytic activity and selectivity of the palladium complex.

Copper(I) and Copper(II) Complexes: Copper complexes with substituted pyridines have been explored for their diverse applications, including biological activities and magnetic properties. tubitak.gov.trnih.gov For instance, copper(II) complexes with 2-halo-3-methylpyridine have been synthesized and their magnetic behavior studied. researchgate.net The synthesis of copper(I) complexes with 2-methylpyridine (B31789) and triphenylphosphine (B44618) has also been reported. researchgate.net

The following table summarizes representative examples of transition metal complexes with substituted pyridine ligands, illustrating the general coordination behavior expected for this compound.

| Metal Ion | Ligand Type | Complex Example | Potential Application |

| Iridium(III) | 2-phenylpyridine derivatives | [Ir(ppy)2(N^N)]+ | OLEDs, Photocatalysis |

| Gold(III) | 2-substituted pyridines | [Au(ppy)X] (X = thiolate) | Anticancer agents |

| Palladium(II) | Azoimine pyridine derivatives | cis-[PdCl2L] | Catalysis |

| Copper(II) | 2-halo-3-methylpyridine | Cu(2-X-3-CH3py)2X'2 | Magnetic materials |

The design of the ligand is a critical factor that dictates the geometry and electronic properties of the resulting metal complex. For this compound, the methyl group at the 2-position and the phenoxy group at the 3-position are expected to exert significant steric and electronic influences.

The methyl group at the 2-position can introduce steric hindrance around the metal center, which can affect the coordination number and geometry of the complex. This steric bulk can also influence the stability and reactivity of the complex. For example, in iridium(III) complexes, even small methyl groups can suppress vibronic coupling and narrow the emission spectrum. chemrxiv.org

The phenoxy group at the 3-position, with its electron-donating and potentially bulky nature, can modulate the electronic density at the nitrogen atom of the pyridine ring, thereby affecting the strength of the metal-ligand bond. This, in turn, can influence the electronic states of the complex, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These changes in electronic states are directly related to the photophysical and electrochemical properties of the complex, including its absorption and emission wavelengths, and its redox potentials.

The interplay of these steric and electronic effects allows for the fine-tuning of the properties of the metal complexes for specific applications. For instance, in the context of photocatalysis, modifying the ligands can alter the excited-state redox potentials of the complex, making it a more effective oxidant or reductant. nih.gov

Transition metal complexes, particularly those of ruthenium(II) and iridium(III) with polypyridyl ligands, are prominent photocatalysts in a wide range of organic transformations. nih.govnih.gov These complexes can absorb visible light to reach an excited state with enhanced redox properties, enabling them to mediate electron transfer processes.

While direct applications of this compound complexes in photocatalysis are not yet widely reported, the established principles of photocatalyst design suggest their potential. The ability to tune the electronic properties of the complex through the phenoxy and methyl substituents could be leveraged to develop novel photocatalysts with tailored redox potentials and photostability. For instance, ruthenium(II) complexes with phosphonate-substituted phenanthroline ligands have shown to be reusable and efficient photoredox catalysts. rsc.org The stability and reusability of such photocatalysts are crucial for practical applications. mdpi.com

Function as a Chemical Intermediate in Complex Organic Synthesis

Beyond its role as a ligand, this compound serves as a valuable building block in organic synthesis, offering a scaffold for the construction of more complex molecules.

Substituted pyridines are key intermediates in the synthesis of a vast array of heterocyclic compounds with important biological and material properties. The functional groups on the pyridine ring of this compound can be chemically transformed to construct fused ring systems or to introduce new functionalities.

For instance, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives, which are known for their diverse biological activities, often starts from substituted 2-aminopyridines. organic-chemistry.org While this compound is not a 2-aminopyridine, its derivatives could potentially be converted to such precursors. The synthesis of 2-methyl-3-nitropyridines and their subsequent reactions to form 2-styryl-3-nitropyridines demonstrates the reactivity of the methyl group and the potential for further functionalization. mdpi.com These styryl derivatives can then undergo further reactions, such as nucleophilic aromatic substitution of the nitro group, to generate a variety of substituted pyridines. mdpi.com

The synthesis of various heterocyclic systems often relies on the strategic functionalization of pyridine rings. nih.govrsc.org The presence of the methyl and phenoxy groups on this compound provides handles for such transformations, making it a potentially useful precursor for a range of heterocyclic structures.

The development of methods for the synthesis of polysubstituted pyridines is an active area of research due to the prevalence of this motif in pharmaceuticals and functional materials. This compound can be envisioned as a starting material for the synthesis of more highly substituted pyridine derivatives.

The existing substituents can direct further functionalization of the pyridine ring. For example, directed ortho-metalation of substituted pyridines is a powerful strategy for introducing new substituents at specific positions. The synthesis of 2,3-disubstituted pyridines can be achieved through the metalation of 2-chloropyridine. rsc.org While the phenoxy group is not a halogen, similar strategies involving activation of the pyridine ring could potentially be applied to this compound.

Furthermore, the methyl group can be functionalized through various reactions. For instance, α-methylation of pyridines can be achieved through flow synthesis, providing a route to 2-methylpyridines. nih.gov The reactivity of the methyl group in 2-methyl-3-nitropyridines towards aldehydes to form styryl derivatives highlights its potential as a handle for carbon-carbon bond formation. mdpi.com These reactions open up avenues for elaborating the structure of this compound and incorporating it into larger, more complex molecular architectures.

Catalytic Applications Beyond its Synthesis

Role in C-H Activation and Functionalization Strategies

There is no available data detailing the use of this compound as a ligand, directing group, or catalyst in C-H activation and functionalization reactions.

Contribution to Novel Catalytic Systems

There is no available data on the incorporation or use of this compound in the development of new catalytic systems.

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding and Knowledge Gaps

The academic understanding of 2-Methyl-3-phenoxypyridine is currently limited and largely inferred from research on its constituent motifs rather than the compound itself. The synthesis of related structures is documented, with methods available for producing precursors like 2-methyl-3-hydroxypyridine, a valuable intermediate in vitamin B synthesis. google.com Modern synthetic protocols, such as continuous flow processes, have been successfully applied to create analogous compounds like 2-methyl-3-phenylpyridine, suggesting that efficient and scalable synthetic routes to this compound are achievable. nih.govmdpi.com

The primary knowledge gap is the near-complete absence of dedicated research into the specific physicochemical properties, biological activities, and material applications of this compound. While the broader class of pyridine (B92270) derivatives has been extensively studied for pharmacological effects, including antimicrobial and anti-inflammatory activities, the specific contributions of the 2-methyl and 3-phenoxy substituents in this precise arrangement are not characterized in publicly available literature. nih.gov This lack of empirical data represents a significant opportunity for foundational research.

| Aspect | Current Understanding | Identified Knowledge Gaps |

| Synthesis | Feasible based on established methods for 2-methylpyridines and phenoxypyridine precursors. google.comnih.gov | Lack of optimized, high-yield synthesis protocols specifically for this compound. |

| Properties | General properties can be inferred from pyridine and phenoxy ether chemistry. | No specific experimental data on physicochemical properties (e.g., solubility, stability, electronic properties). |

| Biological Activity | The pyridine scaffold is a known pharmacophore. acs.orgacs.org | No specific screening data for its potential antimicrobial, anticancer, or other therapeutic activities. |

| Material Science | Pyridine derivatives are used as ligands and in polymers. nih.gov | No studies on its potential as a monomer, ligand for catalysis, or in optoelectronic materials. |

Emerging Trends and Directions in the Research of this compound

Future research on this compound is likely to be guided by broader trends in heterocyclic chemistry. One major trend is the development of sustainable and efficient synthetic methodologies. The application of green chemistry principles, such as visible-light-mediated photocatalysis or advanced flow chemistry techniques, for the synthesis of pyridine derivatives is a rapidly growing field. mdpi.comacs.orgacs.org Adopting these methods for this compound could provide safer, more efficient, and scalable production routes.

Another significant trend is the continued exploration of pyridine-based scaffolds in drug discovery. nih.govacs.org Pyridine rings are integral to numerous bioactive compounds, and research is increasingly focused on creating libraries of novel derivatives for high-throughput screening against various therapeutic targets, including enzymes and receptors involved in cancer and infectious diseases. wikipedia.orgmdpi.com this compound is a prime candidate for inclusion in such screening libraries.

Furthermore, the field of materials science is increasingly turning to precisely functionalized heterocyclic compounds. Research into pyridine-containing polymers and metal-organic frameworks (MOFs) for applications in electronics, catalysis, and sensing is expanding. The unique electronic and coordination properties that the this compound moiety could impart make it an intriguing building block for novel functional materials. nih.gov

Potential for Further Exploration in Fundamental and Applied Chemical Sciences

The potential for further exploration of this compound is substantial, spanning both fundamental and applied chemistry. A systematic investigation into this compound could unlock new applications and deepen the understanding of structure-property relationships in this class of molecules.

In fundamental science, the compound serves as an excellent model for studying the interplay of steric and electronic effects. The 2-methyl group and the 3-phenoxy group exert distinct influences on the pyridine ring's reactivity, aromaticity, and coordination chemistry. Detailed mechanistic studies of its synthesis and reactions could provide valuable insights for synthetic chemists.

In applied science, the potential is multifaceted. In medicinal chemistry, it could be a scaffold for developing new therapeutic agents. The phenoxy group offers a site for further functionalization, allowing for the creation of a diverse library of derivatives to probe for biological activity. In agrochemicals, many herbicides and pesticides are pyridine-based, making this compound a candidate for development in crop protection. In materials science, its properties as a ligand for transition metal catalysts or as a monomer for high-performance polymers remain entirely unexplored.

| Research Area | Potential Exploration | Rationale/Objective |

| Medicinal Chemistry | Synthesis of derivatives and screening for biological activity (e.g., anticancer, antimicrobial). | The pyridine core is a proven pharmacophore; the compound is an unexplored scaffold. acs.orgwikipedia.orgmdpi.com |

| Agrochemicals | Investigation as a potential herbicide or fungicide. | Pyridine derivatives are established active ingredients in many agrochemical products. |

| Catalysis | Use as a ligand for homogeneous or heterogeneous catalysis. | The nitrogen atom provides a coordination site for metal centers, potentially influencing catalytic activity and selectivity. |

| Materials Science | Incorporation into polymers or study of its optoelectronic properties. | Functionalized pyridines can be used to create materials with tailored thermal, mechanical, or electronic properties. nih.gov |

| Synthetic Chemistry | Development of novel, efficient synthetic routes (e.g., photocatalysis). | Advancing green and sustainable methods for producing valuable heterocyclic compounds. acs.org |

常见问题

Q. What are the standard analytical techniques for characterizing 2-Methyl-3-phenoxypyridine in synthetic chemistry research?

- Methodological Answer : The structural elucidation of this compound relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups like aromatic C-H and ether linkages. For purity assessment, high-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry is recommended. These methods ensure accurate characterization, especially when synthesizing derivatives .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and chemical safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols or vapors.

- Storage : Store in sealed containers under inert gas (e.g., argon) in cool, dry conditions to prevent degradation.

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid water jets to prevent dispersion.

- Toxicity Mitigation : While acute toxicity data for this compound is limited, structurally similar pyridine derivatives exhibit oral toxicity (Category 4) and eye irritation (Category 2). Emergency protocols include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can substitution reactions be optimized to synthesize this compound derivatives with high regioselectivity?

- Methodological Answer :

- Reagent Selection : Use butyl ammonium fluoride in dimethylformamide (DMF) for nucleophilic aromatic substitution at the pyridine ring’s electron-deficient positions.

- Temperature Control : Reactions at room temperature minimize side products (e.g., over-oxidation).

- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups.

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions (e.g., acidic workup) to isolate products .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay buffers) to isolate variables. For example, discrepancies in anti-inflammatory activity may arise from differences in LPS-induced inflammation models.